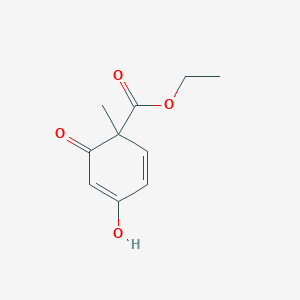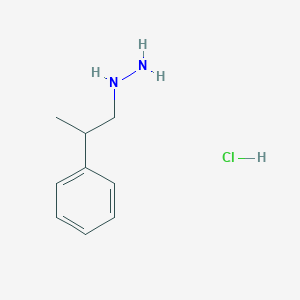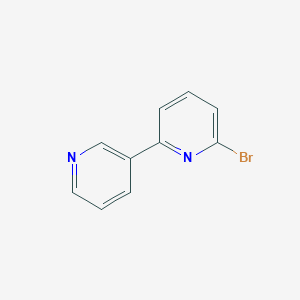
1-(2-Chloropyridin-3-yl)éthanol
Vue d'ensemble
Description
1-(2-Chloropyridin-3-yl)ethanol, also known as 2-chloropyridine-3-ethanol (CPE), is an organic compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloropyridin-3-yl)ethanol contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
1-(2-Chloropyridin-3-yl)ethanol is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 157.6 .Applications De Recherche Scientifique
Synthèse de dérivés d'urée
Le composé est utilisé dans la synthèse de dérivés d'urée 1-(2-chloropyridin-3-yl)-3-substitués . Ce processus implique l'utilisation de 2-chloropyridin-3-amine et de carbamates substitués par un groupe tertiobutyle, et est facilité par le bis(triméthylaluminium)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) sous irradiation micro-ondes .
Activité antimicrobienne
Les dérivés d'urée synthétisés à partir du 1-(2-chloropyridin-3-yl)éthanol ont été testés pour leur activité antimicrobienne in vitro . Cela suggère des applications potentielles dans le développement de nouveaux agents antimicrobiens .
Chimie verte
Le processus de synthèse des dérivés d'urée est un protocole de synthèse verte à un seul pot . Cela signifie qu'il est respectueux de l'environnement, réduisant l'utilisation de produits chimiques nocifs et de déchets .
Synthèse assistée par micro-ondes
Le composé est utilisé dans la synthèse assistée par micro-ondes . Cette méthode de synthèse est plus rapide et plus économe en énergie que les méthodes traditionnelles .
Développement de nouveaux composés
Le this compound peut être utilisé comme matière première dans la synthèse de nouveaux composés . Ces nouveaux composés peuvent avoir une variété d'applications dans différents domaines de la science et de la technologie
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563054 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131674-39-0 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

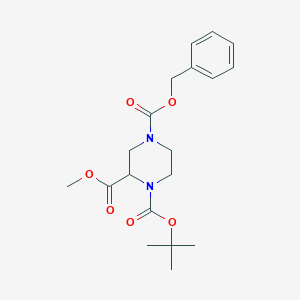




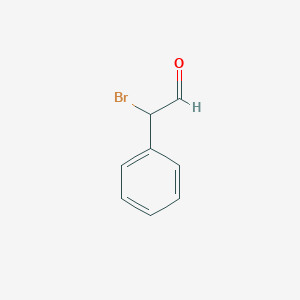
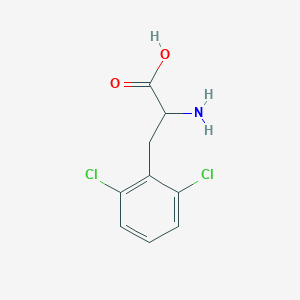
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)
